Ammonium glycolate
Description
Contextualizing Alpha-Hydroxy Acid Ammonium (B1175870) Salts in Organic Chemistry
Alpha-hydroxy acids (AHAs) are a class of carboxylic acids that feature a hydroxyl group attached to the alpha-carbon atom. This structural motif imparts unique chemical reactivity and properties to these molecules. When neutralized with a base, such as ammonia (B1221849), they form ammonium salts. Ammonium glycolate (B3277807) is the simplest of these, derived from glycolic acid. revivalabs.com
In organic chemistry, ammonium salts of alpha-hydroxy acids are recognized for several key characteristics:
Buffering and pH Control : The ammonium salt form provides a buffering capacity, which can be crucial in various chemical reactions and formulations where a specific pH range needs to be maintained. revivalabs.com
Enhanced Solubility : The salt form generally exhibits greater water solubility compared to the free acid, which can be advantageous in aqueous reaction systems.
Catalysis : Quaternary ammonium salts, a related class of compounds, are widely used as phase transfer catalysts in organic synthesis. These catalysts facilitate reactions between reactants in immiscible phases, for example, in the synthesis of β-hydroxy-α-amino acids. alfachemic.com
The study of alpha-hydroxy acid ammonium salts contributes to a deeper understanding of acid-base chemistry, reaction kinetics, and the development of novel synthetic methodologies.
Significance of Ammonium Glycolate as a Chemical Intermediate
A chemical intermediate is a substance that is produced during a chemical process and then consumed in subsequent reactions to produce the final product. This compound serves as a valuable intermediate in several chemical syntheses. revivalabs.comprocurementresource.com
One of the most significant applications of this compound as an intermediate is in the production of glycolic acid. google.comgoogle.com A patented method describes a process for the direct deammoniation of this compound to yield glycolic acid. google.comgoogle.com This process involves removing water from an aqueous solution of this compound to form a substantially anhydrous salt, followed by thermal decomposition ("thermal salt cracking") to remove ammonia. google.comgoogle.com The resulting product mixture contains glycolic acid, its oligomers (like glycolide), and glycolamide. google.com This mixture can then be further processed, for instance, by hydrolysis, to increase the yield of free glycolic acid. google.com
The use of this compound as a precursor for glycolic acid is significant because glycolic acid itself has a wide range of industrial applications, including in the leather and textile industries, oil and gas production, and as a component in various cleaning and personal care products. google.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several distinct, yet often interconnected, trajectories.
Synthesis and Structural Analysis : Research has focused on the synthesis of this compound and related compounds. For instance, studies have investigated the synthesis of this compound hemihydrate, although its stability has been found to be lower than that of this compound glycolic acid. rsc.org The latter can be formed by introducing an additional glycolic acid molecule, which enhances structural stability through additional hydrogen bonding. rsc.org These studies often employ techniques such as X-ray diffraction, Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to characterize the synthesized compounds. rsc.org
Reaction Mechanisms and Kinetics : Understanding the mechanisms of reactions involving this compound is a key area of research. This includes studying the kinetics of its thermal decomposition to produce glycolic acid. google.com Such research is crucial for optimizing reaction conditions and improving the efficiency of industrial processes.
Applications in Materials Science : While less common, some research explores the potential use of this compound in the synthesis of new materials. For example, the related compound ammonium thioglycolate has been used in the synthesis of thiol-functionalized materials for the removal of heavy metals from water. sigmaaldrich.com This suggests potential avenues for future research with this compound.
Theoretical and Computational Studies : Computational chemistry can provide valuable insights into the properties and reactivity of this compound. These studies can complement experimental work by, for example, calculating the most stable conformations of the molecule or modeling its interaction with other chemical species.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35249-89-9 |
|---|---|
Molecular Formula |
C2H7NO3 |
Molecular Weight |
93.08 g/mol |
IUPAC Name |
azanium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.H3N/c3-1-2(4)5;/h3H,1H2,(H,4,5);1H3 |
InChI Key |
UBKBVPONTPMQQW-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.[NH4+] |
Canonical SMILES |
C(C(=O)[O-])O.[NH4+] |
Other CAS No. |
35249-89-9 |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant |
Related CAS |
79-14-1 (Parent) |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Ammonium Glycolate
Enzymatic Pathways for Ammonium (B1175870) Glycolate (B3277807) Production
Enzymatic synthesis, particularly through chemoenzymatic processes, offers a highly specific and efficient route to produce ammonium glycolate. This pathway often begins with the synthesis of glycolonitrile (B6354644) from formaldehyde (B43269) and hydrogen cyanide, which is then biocatalytically converted to the target compound. researchgate.netrsc.orgunito.it
Biocatalytic Conversion of Glycolonitrile to this compound
The core of the enzymatic pathway is the conversion of an aqueous solution of glycolonitrile directly into this compound. researchgate.net This biotransformation is accomplished using a whole-cell biocatalyst containing a specific enzyme that hydrolyzes the nitrile group. rsc.org The reaction is typically conducted under mild conditions, such as room temperature. unito.it The process is highly chemoselective, ensuring a clean conversion of the nitrile directly to the corresponding carboxylic acid, which exists as its ammonium salt at the reaction pH. rsc.org This avoids the formation of amide intermediates that can occur in other hydrolysis methods. rsc.orggoogle.com The resulting product is an aqueous solution of this compound, which can then be further processed if free glycolic acid is the desired end product. researchgate.netgoogle.com
Enzyme Catalyst Systems for Glycolate Salt Synthesis (e.g., Nitrilase-based)
The primary enzyme system employed for the synthesis of this compound from glycolonitrile is based on nitrilase (EC 3.5.5.1). researchgate.netgoogle.com Nitrilases are advantageous as they catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849). google.comnih.gov
A particularly effective biocatalyst has been developed using the nitrilase from Acidovorax facilis 72W. researchgate.netgoogle.com To enhance industrial viability, the gene encoding this nitrilase is often expressed in a host organism like Escherichia coli. researchgate.netrsc.org These recombinant cells are then used as the catalyst. rsc.org For improved stability and reusability, the whole-cell catalysts are frequently immobilized. researchgate.netrsc.org A common immobilization technique involves entrapping the cells in a matrix, such as glutaraldehyde/polyethylenimine cross-linked carrageenan. researchgate.netlookchem.com This immobilized microbial nitrilase system facilitates the efficient production of glycolic acid and/or this compound, depending on the reaction pH. google.com
Optimization of Biocatalytic Reaction Conditions
Significant research has focused on optimizing the biocatalytic process to improve productivity and yield. Key strategies include protein engineering, fermentation optimization, and process engineering. Protein engineering of the A. facilis 72W nitrilase, combined with optimized overexpression in an E. coli host, has led to substantial increases in enzyme-specific activity. nih.gov In one instance, these methods improved the microbial nitrilase specific activity by 33-fold compared to the wild-type strain. researchgate.netlookchem.com
Process engineering improvements include the use of the immobilized biocatalyst in consecutive batch reactions with catalyst recycling or in a continuous stirred-tank reactor (CSTR). researchgate.netlookchem.com These approaches have achieved high product concentrations, with reports of producing 3.2 M this compound. researchgate.netlookchem.com The catalyst productivity has been shown to exceed 1000 g of glycolic acid equivalent per gram of dry cell weight. researchgate.netunito.it
| Optimization Parameter | Method/Condition | Reported Improvement | Reference(s) |
| Enzyme Activity | Protein engineering and optimized overexpression of A. facilis 72W nitrilase | Up to 15-fold increase in enzyme-specific activity; 33-fold improvement in microbial nitrilase specific activity. | nih.gov, researchgate.netlookchem.com |
| Catalyst Stability | Immobilization of E. coli cells in cross-linked carrageenan. | Enables catalyst recycle in consecutive batch reactions. | researchgate.net |
| Process Configuration | Use of a continuous stirred-tank reactor (CSTR). | Achieved 3.2 M this compound production. | researchgate.netlookchem.com |
| Catalyst Productivity | Immobilized E. coli expressing mutant nitrilase. | >1000 g glycolic acid / g dry cell weight. | researchgate.netlookchem.com |
Chemical Synthetic Routes to this compound
The primary chemical route for synthesizing this compound is a direct neutralization reaction. This method is straightforward and relies on fundamental acid-base chemistry.
Reaction of Glycolic Acid with Ammonia or Ammonium Hydroxide (B78521)
This compound is formed through the neutralization of glycolic acid with ammonia or, more commonly, an aqueous solution of ammonium hydroxide. revivalabs.comprocurementresource.com The reaction involves the proton from the carboxylic acid group of glycolic acid being transferred to the ammonia molecule, forming the ammonium cation and the glycolate anion. revivalabs.com An analogous synthesis for ammonium thioglycolate involves the dropwise addition of concentrated aqueous ammonia to the corresponding acid. dissertationtopic.net This method is a standard acid-base reaction to produce a salt. specialchem.com
Considerations for Purity and Yield in this compound Synthesis
In chemical synthesis, achieving high purity and yield requires careful control of reaction conditions. For the analogous synthesis of ammonium thioglycolate, controlling the molar ratio of ammonia to the acid (a ratio of 1.16:1 was used) resulted in a product yield of 92.9%, although the initial purity was 54.25%. dissertationtopic.net Further purification via distillation under reduced pressure was necessary to increase the purity to 74.27%. dissertationtopic.net
Conversion of this compound to Related Compounds
This compound serves as a key intermediate in various chemical transformations designed to produce glycolic acid and its derivatives. Methodologies for its conversion primarily focus on breaking the ammonium salt to liberate the acid or on directly converting the glycolate moiety into other functional groups, such as esters. These processes are significant for purifying glycolic acid from aqueous solutions, particularly those generated through biotechnological routes like the enzymatic conversion of glycolonitrile. google.com
Deammoniation Processes for Glycolic Acid Generation
A primary route for producing glycolic acid from this compound is through deammoniation, a process that removes the ammonia component of the salt. wipo.int This method is advantageous as it can reduce the generation of waste products compared to other recovery techniques like acidification with strong acids, which produces significant quantities of mineral salts. google.com
A specific method for deammoniation is the thermal decomposition, or "thermal salt cracking," of a substantially anhydrous this compound salt. wipo.intgoogle.com The process begins with the removal of free water from an aqueous solution of this compound, typically through methods like vacuum distillation at temperatures of about 40°C to 90°C. google.com This step is crucial and aims to produce a salt that is at least 90% free of water, creating a viscous liquid at room temperature. google.comgoogle.com
Once the substantially anhydrous salt is obtained, it undergoes thermal decomposition without the addition of other chemicals like solvents or esterifying agents. google.com Heating the salt leads to the liberation of ammonia gas. google.com Thermogravimetric analysis has shown that ammonia generation begins at approximately 96°C. google.comgoogle.com As the temperature is increased to above 140°C, additional water is generated as a result of condensation polymerization reactions. google.comgoogle.com
The thermal decomposition results in a complex product mixture. google.comgoogle.com This mixture is not pure glycolic acid but contains several related compounds. google.com
Table 1: Composition of Product Mixture from Thermal Decomposition of this compound
| Component | Description |
| Glycolic Acid | The primary target product of the deammoniation process. google.comgoogle.com |
| Oligomers of Glycolic Acid | Includes both linear and cyclic species, such as glycolide, formed through condensation polymerization. google.comgoogle.com |
| Ammonium Salts of Glycolic Acid Oligomers | Oligomers that have not been fully deammoniated. google.com |
| Unreacted this compound | A portion of the initial salt that did not undergo decomposition. google.comgoogle.com |
| Glycolamide | A byproduct formed from the reaction between liberated ammonia and glycolic acid. google.comgoogle.com |
The deammoniated product mixture requires further processing to increase the yield of pure glycolic acid. wipo.intgoogle.com A key step in this recovery is the chemical hydrolysis of the glycolic acid oligomers present in the mixture. google.comgoogle.com This is achieved by adding water to the product mixture to create a rehydrated solution, which is then heated to convert the oligomers back into free glycolic acid. google.comgoogle.com
Another method that can be employed for recovery is reactive solvent extraction. google.com This process typically involves:
Adding water to the deammoniated product mixture. google.com
Acidifying the resulting aqueous solution to a pH of about 3 or less with a strong acid. google.com
Contacting the acidified solution with an organic solvent that contains a reactive amine (e.g., a tertiary alkylamine). google.com
The amine reacts with the glycolic acid to form an acid/amine complex that is preferentially soluble in the organic phase, thus separating it from the aqueous components. google.com
The glycolic acid can then be recovered from the organic phase through back extraction. google.com
Table 2: Overview of Glycolic Acid Recovery Strategies
| Recovery Method | Key Steps | Result |
| Hydrolysis | 1. Add water to the deammoniated product. 2. Heat the rehydrated mixture. | Converts glycolic acid oligomers into monomeric glycolic acid, increasing the overall yield. google.comgoogle.com |
| Reactive Solvent Extraction | 1. Rehydrate and acidify the product mixture. 2. Mix with an organic solvent containing a reactive amine. 3. Back-extract glycolic acid from the organic phase. | Separates glycolic acid from the aqueous solution as an acid/amine complex. google.com |
Thermal Decomposition of Anhydrous this compound Salt
Esterification Reactions Involving this compound
This compound can be directly converted into glycolic acid esters through esterification reactions. google.com This process, also known as alcoholysis, offers an alternative pathway to derivatives of glycolic acid. google.com
One method involves reacting the this compound with a heated alcohol vapor, such as methanol (B129727) or ethanol. google.com The heated vapor serves a dual purpose: it acts as the esterifying agent and as a stripping gas to carry away the resulting ester vapor. google.comgoogle.com This process produces a vapor product stream containing the glycolic acid ester, while the majority of unreacted this compound remains in the liquid phase. google.com The ester can then be recovered from the vapor stream. google.com
A second esterification method involves the reaction of this compound with polyols, which are organic molecules containing two or more hydroxyl groups like ethylene (B1197577) glycol or glycerol (B35011). google.com This reaction forms esters of the polyol and glycolic acid, liberating both ammonia and water. google.com The reaction is typically favored by conditions that efficiently remove the ammonia and water byproducts. google.com The free glycolic acid can subsequently be obtained by hydrolyzing these esters. google.com
Hydrolysis of Glycolamide Derivatives from this compound Processes
The hydrolysis of glycolamide is essentially the reverse of its formation reaction. google.com The process involves heating the glycolamide with water, which breaks the amide bond to yield glycolic acid and ammonia. google.com The efficiency of this hydrolysis can be enhanced by the use of an acid catalyst. google.com
Chemical Reactivity and Mechanistic Studies of Ammonium Glycolate
Solution-Phase Chemical Equilibria Involving Ammonium (B1175870) Glycolate (B3277807)
As a salt derived from a weak acid (glycolic acid) and a weak base (ammonia), ammonium glycolate in an aqueous solution exists in a dynamic equilibrium with its constituent species. chemicalbook.com The primary equilibrium involves a proton-transfer reaction between the ammonium and glycolate ions. rsc.org
NH₄⁺(aq) + HOCH₂COO⁻(aq) ⇌ NH₃(aq) + HOCH₂COOH(aq) rsc.org
In bulk aqueous solutions, the equilibrium constant for this type of reaction is approximately 10⁻⁴.⁵, meaning the equilibrium lies significantly to the left, favoring the ionic species (ammonium and glycolate). rsc.org Consequently, in the bulk liquid, less than one percent of the charged reactants are typically converted to their neutral molecular forms, ammonia (B1221849) and glycolic acid. rsc.org
However, research has shown that this equilibrium can be strongly influenced by the phase, particularly at the water-air interface. Studies on related ammonium-carboxylate systems indicate that the equilibrium is significantly shifted toward the right (favoring neutral ammonia and carboxylic acid) at the surface compared to the bulk solution. rsc.org This phenomenon is attributed to the fact that the surface region of water favors weakly hydrated neutral molecules, while ions that require strong hydration are disfavored. rsc.org The transport of the volatile neutral species from the aqueous phase to the gas phase is rapid, allowing for their removal and driving the equilibrium to continuously replace them. rsc.org
Thermochemical Decomposition Mechanisms of this compound
The thermal decomposition of this compound, also referred to as "thermal salt cracking" or "direct deammoniation," is a key process for converting the salt into glycolic acid and other products. google.comgoogle.com This process typically begins with the removal of free water to form a substantially anhydrous or molten salt, which is then heated to induce decomposition. google.comgoogle.comwipo.int
Heating the molten or anhydrous this compound salt leads to its decomposition into free glycolic acid and ammonia gas. google.com Thermogravimetric analyzer-infrared spectrophotometer (TGA-IR) analysis has shown that the evolution of ammonia gas from substantially anhydrous this compound begins at approximately 96°C. google.com The process involves applying a specific heat treatment over a period of time to break down the ammonium salt. google.com
The removal of ammonia can be aided by the use of a stripping gas, such as nitrogen. google.com As temperatures are elevated above 140°C, additional water is generated, which is attributed to condensation polymerization reactions of the glycolic acid formed. google.com The ammonia produced during this thermal decomposition can be recovered and recycled for use in other processes. google.com
The thermal decomposition of this compound does not yield pure glycolic acid exclusively. Instead, it produces a mixture of several compounds. google.comgoogle.com The primary side reactions include the condensation polymerization of glycolic acid into oligomers and the reaction of liberated ammonia with glycolic acid to form glycolamide. google.comgoogle.com
The resulting product mixture is generally composed of:
Free glycolic acid
Oligomers of glycolic acid (both linear and cyclic, such as glycolide) google.comgoogle.com
Glycolamide google.comgoogle.com
Ammonium salts of glycolic acid oligomers google.com
Unreacted this compound google.comgoogle.com
The formation of glycolamide is a significant side reaction represented by the equation: HOCH₂COOH + NH₃ → HOCH₂CONH₂ + H₂O google.com
The conditions of the thermal decomposition can be adjusted to optimize the yield of free glycolic acid while minimizing the formation of undesirable byproducts like glycolamide. google.com The oligomers formed during this process can be subsequently converted back into monomeric glycolic acid by adding water to the product mixture and heating it to induce hydrolysis. google.com
| Product Type | Specific Components and Description | Source |
|---|---|---|
| Primary Product | Glycolic Acid | google.comgoogle.com |
| Polymerization Byproducts | Linear and cyclic oligomers of glycolic acid (e.g., glycolide), and their ammonium salts. These are formed via condensation polymerization. | google.comgoogle.comuva.nl |
| Amidation Byproduct | Glycolamide, formed from the reaction of ammonia with glycolic acid. | google.comgoogle.com |
| Unreacted Material | This compound | google.comgoogle.com |
Ammonia Evolution Kinetics and Thermodynamics
Reaction Kinetics of Glycolate Anion Dissociation
The dissociation of the deprotonated form of glycolic acid, the glycolate anion (HOCH₂COO⁻), has been investigated separately to understand its intrinsic stability and fragmentation pathways. These studies, conducted in the gas phase using mass spectrometry and quantum chemical calculations, provide insight into the fundamental unimolecular reactivity of the ion. rsc.orgnih.gov
Experimental and theoretical studies have identified several dominant unimolecular dissociation pathways for an isolated glycolate anion upon collisional activation. rsc.orgnih.govresearchgate.net The primary fragmentation patterns are:
Loss of a hydrogen molecule (H₂) rsc.orgnih.gov
Loss of carbon monoxide (CO) rsc.orgnih.gov
Loss of formaldehyde (B43269) (CH₂O) rsc.orgnih.gov
Loss of carbon dioxide (CO₂) rsc.orgnih.gov
Among these, the loss of a hydrogen molecule has the lowest energetic threshold. rsc.orgnih.gov However, at higher activation energies, the loss of carbon monoxide becomes the dominant reaction pathway. rsc.orgnih.gov This CO loss can be followed by a subsequent loss of a second CO molecule. rsc.orgnih.gov
Mechanistic investigations reveal two general dissociation frameworks. researchgate.net
Major Pathway : This route is initiated by a nucleophilic attack of a negatively charged carboxylic oxygen on the α-carbon, proceeding through an α-lactone intermediate. This pathway leads to the formation of various fragment ions. researchgate.net
Minor Pathway : This route originates from the initial transfer of a proton from the α-carbon to a negatively charged oxygen of the carboxylate group. researchgate.net
The dissociation of the glycolate anion has been probed using collision-induced dissociation (CID) mass spectrometry experiments, with the results supported by high-level quantum chemical calculations and kinetic master equation modeling. rsc.org There is good consistency reported between the theoretical models and the experimental observations. rsc.org
The major dissociation products and their calculated energetic thresholds provide a quantitative basis for understanding the ion's fragmentation. For instance, the calculated energetic threshold for the formation of the hydroxycarbonyl (B1239141) anion (OCOH⁻) plus formaldehyde is 265 kJ mol⁻¹. rsc.org
| Dissociation Reaction | Products | Significance | Source |
|---|---|---|---|
| Loss of Hydrogen | C₂H₂O₃⁻ + H₂ | Lowest energetic threshold. | rsc.orgnih.gov |
| Loss of Carbon Monoxide | CH₃O₂⁻ + CO | Dominating reaction at higher energies. | rsc.orgnih.gov |
| Loss of Formaldehyde | HCOO⁻ + CH₂O | Significant reaction pathway. | rsc.orgnih.govresearchgate.net |
| Loss of Carbon Dioxide | CH₃O⁻ + CO₂ | Minor reaction pathway. | rsc.orgnih.gov |
These fundamental studies of glycolate dissociation are valuable for interpreting mass spectra and have been discussed in the context of prebiotic chemistry and the potential formation of glycolate in interstellar environments via the reverse of these dissociation reactions. rsc.orgnih.gov
Computational and Theoretical Investigations of Ammonium Glycolate
Quantum Chemical Calculations of Glycolate (B3277807) Anion Structures and Energies
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the glycolate anion, the conjugate base of glycolic acid. These computational studies provide detailed insights into the various isomeric forms, their relative stabilities, and energetic properties.
The glycolate anion can exist in several isomeric forms, arising from deprotonation at different sites and subsequent conformational changes. rsc.org High-level quantum chemical methods have been used to survey the potential energy surfaces and identify the most stable isomers. rsc.org Upon deprotonation of glycolic acid, two primary conformers of the glycolate anion can be formed: the s-cis (syn) and s-trans (anti) configurations. researchgate.net Computational modeling has shown that the anti conformer is less stable than the syn conformer. researchgate.net Specifically, at the B3LYP/6-311+G(d,p) and CCSD(T)/6-31G(d,p) levels of theory, the anti conformer was found to be less stable by 14.20 and 16.87 kcal mol⁻¹, respectively. researchgate.net
The stability of these conformers is a key area of investigation. The most stable configuration of glycolic acid is the E-s-cis, s-trans conformer. researchgate.net The relative stability and other properties of the glycolate anion conformers have been computed at the B3LYP/6-311+G(d,p) level of theory, with relative energies also computed at the CCSD(T)/6-31G(d,p)//B3LYP/6-311+G(d,p) level. researchgate.net
The proton affinity of the glycolate anion is another important energetic property that has been determined through quantum chemical calculations. The computed B3LYP/6-311+G(d,p) proton affinity for the syn conformer, leading to the formation of the more stable E-s-cis, s-trans conformer of glycolic acid in a vacuum, was calculated to be 325.35 kcal mol⁻¹. researchgate.net
The unimolecular dissociation of the isolated glycolate anion has also been a subject of detailed study, combining mass spectrometric experiments with quantum chemical calculations. rsc.org These studies have identified the dominant dissociation processes, which include the loss of formaldehyde (B43269), carbon monoxide, carbon dioxide, and a hydrogen molecule. rsc.org The loss of a hydrogen molecule has the lowest energetic threshold. rsc.org
Table 1: Relative Energies of Glycolate Anion Conformers researchgate.net
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p) | Relative Energy (kcal/mol) at CCSD(T)/6-31G(d,p) |
| syn | 0.00 | 0.00 |
| anti | 14.20 | 16.87 |
Table 2: Calculated Energetic Thresholds for Dissociation of Glycolate Anion rsc.org
| Dissociation Product | Energetic Threshold (kJ/mol) |
| H₂ | 220 |
| OCOH⁻ + CH₂O | 265 |
Potential Energy Surface Analysis for Glycolate Ion Reactions
The study of potential energy surfaces (PES) is fundamental to understanding the dynamics and mechanisms of chemical reactions. wikipedia.orglibretexts.org A PES provides a theoretical landscape that maps the energy of a system as a function of the geometric positions of its atoms. wikipedia.orgwayne.edu For the glycolate ion, analysis of its PES has been crucial in simulating its unimolecular dissociation and exploring potential reaction pathways. rsc.org
High-level quantum chemical methods have been employed to conduct detailed surveys of the relevant portions of the potential energy surfaces for the glycolate anion. rsc.org These computational explorations are essential for understanding reaction mechanisms, identifying transition states, and calculating reaction rates. wayne.edu
One significant area of investigation has been the unimolecular dissociation of the glycolate anion. rsc.org By mapping the PES, researchers have been able to simulate the kinetic and dynamic aspects of this process. rsc.org The calculations have revealed several key dissociation pathways, including the loss of formaldehyde (CH₂O), carbon monoxide (CO), carbon dioxide (CO₂), and a hydrogen molecule (H₂). rsc.org
The mechanism for the loss of formaldehyde involves an initial rearrangement of the glycolate anion to an ion-neutral complex, [OCOH⁻, CH₂O], which then dissociates. rsc.org The reverse of this process, the addition of the hydroxycarbonyl (B1239141) anion (OCOH⁻) to formaldehyde, is predicted to be barrierless. rsc.org The energetic threshold for the formation of OCOH⁻ + CH₂O has been calculated to be 265 kJ mol⁻¹. rsc.org
The loss of a hydrogen molecule is another important reaction channel, notable for having the lowest energetic threshold at 220 kJ mol⁻¹. rsc.org This process involves a 1,2-elimination, where the two hydrogen atoms are released from adjacent atoms. rsc.org At higher energies, the loss of CO becomes the dominant reaction. rsc.org This can be followed by a second CO loss, a process mechanistically related to the Nibbering reaction. rsc.org
The concept of a PES is not limited to dissociation reactions. It is also used to study other dynamic processes, such as intramolecular hydrogen exchange. aip.org For the glycolate anion, a complete potential-energy surface has been generated to study tunneling dynamics, using the normal modes of the transition-state configuration. aip.org
Molecular Dynamics Simulations for Ammonium (B1175870) Glycolate Interactions in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and ions in solution at an atomic level. acs.orgresearchgate.net While specific MD simulation studies focusing exclusively on ammonium glycolate in solution are not extensively detailed in the provided search results, the principles and methodologies from related systems, such as aqueous solutions of other ammonium salts and the behavior of the glycolate anion, provide a framework for understanding these interactions.
MD simulations can elucidate the structure and dynamics of the solvation shells around the ammonium (NH₄⁺) and glycolate (C₂H₃O₃⁻) ions. For the ammonium ion in water, ab initio MD simulations have shown that it is coordinated with an average of five water molecules. acs.org Four of these form a stable tetrahedral cage through hydrogen bonding with the protons of NH₄⁺, while the fifth is more mobile. acs.org The rotation of the solvated ammonium ion is not free but occurs through discrete jumps associated with the exchange of water molecules in its solvation shell. acs.org
Similarly, the interactions of the glycolate anion in solution are of significant interest. Under basic conditions, glycolic acid exists as the deprotonated glycolate anion, which can adsorb onto surfaces. researchgate.net The concentration of the glycolate anion is pH-dependent, increasing as the pH rises. researchgate.net This behavior is crucial in processes where glycolate acts as a stabilizer for nanoparticles in solution. researchgate.net
When considering this compound in an aqueous solution, MD simulations would be expected to reveal a complex interplay of ion-water and ion-ion interactions. Water molecules would preferentially solvate both the ammonium and glycolate ions. acs.org The strength and dynamics of the hydrogen bonds between the ions and water molecules would be a key focus. At lower hydration levels, the formation of ion pairs (ammonium-glycolate) and larger clusters would become more probable, which can significantly influence the system's properties and reactivity. acs.orgresearchgate.net
Classical and ab initio MD simulations of water-ammonia mixtures have shown that the first solvation shell of ammonia (B1221849) is predominantly composed of water molecules. aip.org These simulations highlight the importance of hydrogen bonding in determining the structure of the mixture. aip.org Such findings are relevant to understanding the solvation of the ammonium ion, which is formed from ammonia in an acidic environment.
Electronic Structure Theory Applications to this compound Stability
Electronic structure theory provides the fundamental quantum mechanical framework for understanding the stability and reactivity of chemical compounds like this compound. mpg.denrel.gov By solving the Schrödinger equation, these methods can determine the electronic energy and wavefunction of a molecule, which in turn dictate its structure, bonding, and stability.
For this compound, an ionic compound, the stability arises from the electrostatic attraction between the ammonium cation (NH₄⁺) and the glycolate anion (C₂H₃O₃⁻). However, a more detailed understanding requires examining the electronic interactions, including hydrogen bonding and charge distribution.
Quantum chemical calculations, a practical application of electronic structure theory, have been used to study the interactions between the glycolate anion and ammonia (the neutral precursor to the ammonium ion). psnc.pl In vacuum calculations, systems with ionic interactions between the glycolate anion and the NH₄⁺ cation tended to converge to non-ionic species with significantly lower energy. psnc.pl This suggests that in the gas phase, a neutral complex may be more stable. However, in a polar condensed medium like water, ionic interactions are expected to be more favorable. psnc.pl
The stability of the interacting system is further influenced by hydrogen bonding. Calculations on the glycolate anion interacting with ammonia have identified multiple hydrogen bonding interactions. psnc.pl For instance, the two lowest energy structures of the glycolate anion-ammonia complex are nearly identical in energy, with hydrogen bonds forming between the ammonia hydrogens and the oxygen atoms of the glycolate. psnc.pl
The stability of complexes involving the glycolate anion is also a subject of study using methods like Density Functional Theory (DFT). For example, the interaction of poly(glycolic acid) with metal ions has been investigated to determine binding sites and stability, with chemical hardness being a key indicator. researchgate.net
Furthermore, the stability of the constituent ions themselves is a topic of electronic structure calculations. The unimolecular dissociation of the glycolate anion has been studied, revealing its fragmentation pathways and the associated energy barriers. rsc.org Similarly, the stability of the ammonium cation in different environments, such as in solution, is a subject of computational investigation. acs.orgresearchgate.net
Table 3: Relative Energies of Interacting Glycolate Anion with Ammonia psnc.pl
| Structure | Relative Energy (kcal/mol) |
| D | 0.00 |
| A | ~0.00 |
| C | >0 |
| B | >0 |
| Note: Structures A, B, C, and D represent different configurations of the interacting glycolate anion and ammonia, as defined in the source. psnc.pl |
Applications of Ammonium Glycolate in Materials Science and Industrial Chemistry
Role as a Precursor in Inorganic Materials Synthesis
Ammonium (B1175870) glycolate (B3277807) serves as a crucial precursor in the creation of complex inorganic materials, particularly in the production of ceramic powders. Its ability to form stable complexes with metal ions facilitates a uniform distribution of cations on an atomic level, which is essential for synthesizing homogeneous materials.
Utilization in Chemical Processes as an Intermediate
Ammonium glycolate is a key intermediate in several industrial chemical processes, valued for its role in producing high-purity chemicals and in purification systems.
Feedstock for High-Purity Glycolic Acid Production
This compound is a central intermediate in the chemoenzymatic synthesis of high-purity glycolic acid. researchgate.netlookchem.com This process begins with the chemical synthesis of glycolonitrile (B6354644) from formaldehyde (B43269) and hydrogen cyanide. researchgate.netlookchem.com The resulting glycolonitrile is then converted to this compound through a biocatalytic process using a nitrilase enzyme. researchgate.netnih.gov This enzymatic step can achieve a high concentration of this compound. researchgate.net The unpurified this compound solution is then converted to high-purity glycolic acid via fixed-bed ion exchange. researchgate.net A method for producing glycolic acid from this compound through direct deammoniation has also been developed, which involves removing water to form a substantially anhydrous salt and then using thermal decomposition to remove ammonia (B1221849). google.comunifiedpatents.com
Role in Metal and Amine Impurity Removal from Hydrocarbon Streams
In refining processes, this compound and other ammonium salts of alpha-hydroxy acids are utilized to remove metal and amine impurities from hydrocarbon streams. google.com These water-soluble compounds are effective in breaking down emulsions and transferring impurities from the hydrocarbon phase to the aqueous phase. google.com For example, they can convert water-insoluble salts like calcium naphthenate into water-soluble forms such as calcium glycolate, facilitating their removal. google.com This process is crucial for purifying crude oil and other hydrocarbon feedstocks, preventing downstream processing issues and ensuring the quality of the final products. osha.gov
Influence in Atmospheric Chemistry and Aerosol Formation
This compound plays a role in atmospheric processes, particularly in the formation and composition of aerosols, which can impact air quality and climate.
Glycolate Formation in Condensed Phase Reactions with Ammonium Ions
In the atmosphere, glycolate can be formed through condensed-phase reactions involving glyoxal (B1671930) and ammonium ions (NH₄⁺), which are common constituents of atmospheric aerosols. copernicus.orgcopernicus.org These reactions can occur in cloud droplets, fog, and wet aerosols. copernicus.orgacs.org The presence of ammonium ions can catalyze the oligomerization of glyoxal, leading to the formation of higher molecular weight compounds. copernicus.org Furthermore, the interaction between glyoxal and ammonium sulfate (B86663) under irradiated conditions can lead to the formation of organosulfates, such as glycolic acid sulfate. acs.org The presence of ammonia and ammonium ions significantly impacts the chemical composition and physical properties of secondary organic aerosols (SOA), influencing their volatility and yield. acs.orgresearchgate.net Studies have shown that the neutralization of acidic species by ammonia to form ammonium salts is a key process in aerosol formation and can lead to the formation of organic salts like ammonium oxalate. researchgate.netcopernicus.org The reaction of glycolaldehyde (B1209225) with ammonium sulfate and amines has also been shown to produce light-absorbing compounds, contributing to the formation of brown carbon in the atmosphere. sandiego.edu
Atmospheric Reactions Involving Ammonium and Glycolate Precursors:
| Reactants | Products/Effects | Atmospheric Environment | Citation |
|---|---|---|---|
| Glyoxal, Ammonium Ions | High molecular weight oligomers, Carbon-nitrogen compounds | Aerosols, Cloud Droplets | copernicus.orgcopernicus.org |
| Glyoxal, Ammonium Sulfate (irradiated) | Organosulfates (e.g., glycolic acid sulfate) | Aerosols | acs.org |
| Glyoxal, Ammonium Hydroxide (B78521) | Reduced volatility and enhanced yield of Secondary Organic Aerosol (SOA) | Aerosols | acs.org |
Role of Ammonium Ions as Catalysts in Atmospheric Oligomerization Processes
Ammonium ions (NH₄⁺), abundantly present in atmospheric aerosols, particularly in regions with significant agricultural and industrial emissions, play a crucial and previously underestimated role as catalysts in the chemical transformation of organic compounds. acs.orgmdpi.commpic.de Far from being inert components, these ions actively facilitate oligomerization reactions, which are critical to the formation and aging of secondary organic aerosols (SOA). researchgate.netcopernicus.org This catalytic function challenges the earlier perspective that radical reactions were the dominant transformation pathway for organic compounds in aerosols and that acid catalysis was the primary ionic reaction pathway. copernicus.org
Research has demonstrated that inorganic ammonium ions are effective catalysts for several types of reactions involving small, water-soluble carbonyl compounds that are precursors to SOA. rsc.orgrsc.org These reactions include aldol (B89426) condensation and acetal (B89532) formation, both of which lead to the creation of larger, less volatile molecules from smaller, more volatile precursors. researchgate.netrsc.org
Catalytic Mechanisms and Key Reactions
The catalytic activity of ammonium ions in atmospheric aerosols proceeds through several mechanisms:
Aldol Condensation: Ammonium ions have been identified as efficient catalysts for the aldol condensation of carbonyl compounds such as acetaldehyde (B116499) and acetone. researchgate.netrsc.org Kinetic studies have shown that for the concentrations of ammonium present in tropospheric aerosols, these reactions can be as rapid as those occurring in concentrated sulfuric acid. researchgate.net This process is a significant pathway for forming new carbon-carbon bonds, leading to the growth of oligomers.
Acetal Formation: In addition to aldol reactions, ammonium ions catalyze the formation of acetals from dicarbonyls like glyoxal. rsc.orgcopernicus.org This involves the reaction of the carbonyl with alcohol groups, often from hydrated forms of the carbonyls themselves, to form larger oligomeric structures.
Iminium and Brønsted Acid Pathways: Detailed studies on the reaction of glyoxal in aqueous solutions containing ammonium salts revealed two distinct catalytic pathways: a Brønsted acid pathway and an iminium pathway. researchgate.net The rate of the iminium pathway, which involves the formation of an iminium intermediate, is strongly dependent on both the pH and the activity of the ammonium ion. researchgate.net This pathway is considered a significant contributor to the consumption of glyoxal in ammonium-containing aerosols. researchgate.net
Glycolaldehyde Self-Reactions: The aldol self-reactions of glycolaldehyde, the precursor acid to this compound, are specifically catalyzed by ammonium and aminium ions. acs.orgsandiego.edu These reactions lead to the formation of larger sugar-like oligomers, with C6 and C12 structures being prominently identified in laboratory studies. acs.orgosti.gov
Impact on Secondary Organic Aerosol (SOA) and Brown Carbon Formation
The ammonium-catalyzed oligomerization of small aldehydes is a key process in the formation of SOA. researchgate.net By converting volatile or semi-volatile organic gases into low-volatility oligomers, this process contributes to the mass and growth of aerosol particles. researchgate.netacs.org
A particularly important consequence of these reactions is the formation of "brown carbon" (BrC), a class of light-absorbing organic compounds. osti.gov The oligomers produced through ammonium-catalyzed reactions, especially those involving nitrogen, can be polyconjugated and absorb solar radiation, thus impacting the Earth's climate. researchgate.net Chamber experiments reacting glycolaldehyde with deliquesced ammonium sulfate seed particles have confirmed the formation of BrC, with analysis identifying nitrogen-containing oligomers and imidazole (B134444) derivatives. acs.orgosti.gov
The table below summarizes key research findings on ammonium-catalyzed reactions of atmospherically relevant carbonyls.
| Reactant(s) | Catalyst/Medium | Primary Reaction Type | Key Products and Observations | Source(s) |
|---|---|---|---|---|
| Glycolaldehyde | Ammonium Sulfate (AS) | Aldol Condensation, Oligomerization | C6 and C12 sugar-like oligomers, Imidazole derivatives, Brown Carbon SOA. | acs.orgsandiego.eduosti.gov |
| Glyoxal | Ammonium Salts | Acetal Formation, Oligomerization, Iminium Pathway | High molecular weight oligomers, Carbon-nitrogen (C-N) compounds like 1H-imidazole-2-carboxaldehyde. | rsc.orgcopernicus.orgresearchgate.net |
| Acetaldehyde, Acetone | Ammonium Ions (NH₄⁺) | Aldol Condensation | Polyconjugated, light-absorbing compounds. | researchgate.netrsc.org |
| Acrolein | Ammonia / Ammonium | Carbonyl-to-imine conversion, Condensation | 3-methylpyridine, Pyridinium salts, Oligomers. | researchgate.net |
Biochemical and Metabolic Significance of Glycolate and Ammonium Glycolate
Glycolate (B3277807) Metabolism in Microbial Systems (e.g., Escherichia coli, Chlamydomonas reinhardtii)
Escherichia coli:
Escherichia coli possesses a native capacity to metabolize glycolate. The primary route for its utilization involves the glyoxylate (B1226380) shunt, a variation of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net In this pathway, isocitrate is cleaved directly into succinate (B1194679) and glyoxylate by the enzyme isocitrate lyase (aceA). d-nb.info Glyoxylate can then be reduced to glycolate by glyoxylate reductase (ycdW). researchgate.netmdpi.com Conversely, for catabolism, glycolate is oxidized to glyoxylate. d-nb.info Studies on glycolate-adapted E. coli suggest a probable pathway where glycolate is converted to glyceric acid, then to 3-phosphoglycerate (B1209933), which subsequently enters the TCA cycle. nih.gov This process involves enzymes like glyceric acid dehydrogenase and a kinase that forms 3-phosphoglycerate from glyceric acid. nih.gov
Due to its well-understood genetics and rapid growth, E. coli has become a favored host for the biotechnological production of glycolate. researchgate.netmdpi.com Metabolic engineering efforts often focus on enhancing the carbon flux towards glyoxylate by overexpressing key enzymes of the glyoxylate shunt, such as isocitrate lyase (aceA) and isocitrate dehydrogenase kinase/phosphatase (aceK), along with glyoxylate reductase (ycdW) to convert glyoxylate to glycolate. researchgate.netmdpi.comcolab.ws To further boost production, citrate (B86180) synthase (gltA) is also frequently overexpressed to increase the glyoxylate pool. researchgate.netmdpi.com
Chlamydomonas reinhardtii:
In the unicellular green alga Chlamydomonas reinhardtii, glycolate metabolism is intrinsically linked to photorespiration. illinois.eduillinois.edu Unlike higher plants that use glycolate oxidase in peroxisomes, C. reinhardtii primarily utilizes a mitochondrial enzyme, glycolate dehydrogenase (CrGlcDH), to oxidize glycolate to glyoxylate. researchgate.netnih.govwesleyan.edu This process is part of the C2 cycle, which salvages carbon lost when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, producing the toxic compound 2-phosphoglycolate (B1263510). oup.comnih.gov This 2-phosphoglycolate is then converted to glycolate. oup.com
Enzymatic Pathways in Glycolate Biosynthesis and Degradation
Glycolate Biosynthesis:
The principal pathway for glycolate biosynthesis in photosynthetic organisms (plants, algae, and cyanobacteria) is photorespiration. nih.govontosight.ai
RuBisCO Oxygenase Activity: The process begins in the chloroplast when the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) fixes O₂ instead of CO₂ onto ribulose-1,5-bisphosphate (RuBP). oup.com This oxygenation reaction produces one molecule of 3-phosphoglycerate (3-PGA) and one molecule of the two-carbon compound 2-phosphoglycolate (2-PG), which is toxic to several metabolic enzymes. oup.comnih.gov
Dephosphorylation: The 2-PG is rapidly dephosphorylated by the enzyme 2-phosphoglycolate phosphatase (PGLP1) to form glycolate. oup.comontosight.ai
This initial part of the pathway effectively produces glycolate as a byproduct of photosynthesis in the presence of oxygen. oup.com
Glycolate Degradation:
Once synthesized, glycolate is catabolized through a series of enzymatic steps that vary slightly between organisms.
Oxidation to Glyoxylate: In higher plants, glycolate is transported from the chloroplast to the peroxisome, where it is oxidized to glyoxylate by glycolate oxidase (GOX), a reaction that produces hydrogen peroxide (H₂O₂). oup.comontosight.ai In algae like Chlamydomonas and some bacteria, this step is catalyzed by glycolate dehydrogenase (GlcDH). researchgate.netwesleyan.edu
Further Conversion of Glyoxylate: Glyoxylate is a central intermediate that can be further metabolized through several routes:
Photorespiratory Cycle (Plants/Algae): In the peroxisome, glyoxylate is aminated to form the amino acid glycine (B1666218). oup.com Glycine is then transported to the mitochondria, where two molecules of glycine are converted by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT1) into one molecule of serine, releasing CO₂ and ammonia (B1221849) (NH₃). illinois.eduoup.com The serine eventually returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate. Finally, glycerate re-enters the chloroplast and is phosphorylated to 3-PGA, thus completing the cycle and salvaging 75% of the carbon from the initial 2-phosphoglycolate. oup.com
Glycerate Pathway (E. coli): In bacteria like E. coli, two molecules of glyoxylate can be converted into one molecule of 2-phosphoglycerate via the glycerate pathway, which also involves the release of one CO₂ molecule. asm.org
Malyl-CoA Pathway: Some anaerobic bacteria, such as Moorella sp., can catabolize glyoxylate by condensing it with acetyl-CoA to form malyl-CoA, which is then converted to pyruvate (B1213749) and ultimately acetate (B1210297), generating ATP in the process. nih.gov
The degradation of glycolate is crucial for detoxifying its intermediates and recycling carbon back into central metabolism. oup.comnih.gov
Research on Biotechnological Production of Glycolate
The biotechnological production of glycolate using metabolically engineered microorganisms is an attractive alternative to traditional chemical synthesis, which often relies on toxic precursors and harsh reaction conditions. d-nb.infomdpi.comnih.gov Escherichia coli is the most extensively studied host for this purpose due to its fast growth and well-developed genetic tools. researchgate.netmdpi.com
Research has focused on engineering several metabolic pathways to channel carbon from renewable feedstocks like glucose, xylose, and glycerol (B35011) towards glycolate. mdpi.comcolab.wsdoaj.org
Modified Glyoxylate Shunt: This is the most efficient and widely studied pathway for glycolate production from glucose. researchgate.netmdpi.com The core strategy involves enhancing the native glyoxylate shunt. This is achieved by overexpressing genes encoding key enzymes:
Isocitrate Lyase (aceA): Converts isocitrate to glyoxylate and succinate. mdpi.comcolab.ws
Isocitrate Dehydrogenase Kinase/Phosphatase (aceK): Inactivates isocitrate dehydrogenase, shunting more isocitrate into the glyoxylate bypass. mdpi.comcolab.ws
Glyoxylate Reductase (ycdW or ghrA): Reduces glyoxylate to the final product, glycolate. d-nb.infomdpi.comcolab.ws
Citrate Synthase (gltA): Often overexpressed to increase the flux from acetyl-CoA into the TCA cycle, thereby boosting the glyoxylate pool. researchgate.netmdpi.com
Xylose and Glycerol Pathways: Researchers have also developed novel pathways to produce glycolate from other sustainable feedstocks.
For xylose, a pathway was established in E. coli by introducing NAD⁺-dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus. d-nb.infodoaj.org
For glycerol, a novel pathway was constructed involving the oxidation of glycerol to D-glycerate, followed by a series of dehydrogenation, decarboxylation, and reduction reactions. colab.wsnih.gov
These strategies often involve deleting genes of competing pathways to prevent carbon loss. For instance, deleting aceB (malate synthase) prevents the conversion of glyoxylate to malate, and deleting glcD (glycolate oxidase) prevents the re-oxidation of glycolate to glyoxylate. d-nb.info To address acetate accumulation, a common issue in E. coli fermentation, genes like ackA (acetate kinase) are sometimes knocked out. d-nb.info
The table below summarizes key research findings on the biotechnological production of glycolate in engineered E. coli.
| Engineered Strain | Carbon Source | Key Genetic Modifications | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| AG0956 | Glucose | Overexpression of aceA, ycdW | 52.2 | 0.38 (45% theoretical) | N/A | researchgate.net |
| Mgly434 | Glucose | Overexpression of aceA, aceK, ycdW, gltA | 65.5 | 0.77 (90% theoretical) | N/A | researchgate.net |
| EYX-2 | Glucose | N/A | 56.44 | 0.52 | 0.47 | d-nb.info |
| Mgly4T1562 | Glucose | Overexpression of ycdW, aceA, aceK, gltA with synthetic promoters | 15.53 | 0.54 (63.6% theoretical) | N/A | mdpi.com |
| Q2742 | Xylose | Introduction of xdh, xylC; Deletion of ackA | 43.60 | 0.46 | 0.91 | d-nb.info |
| TZ-108 | Glycerol | Constructed novel pathway; Deletion of native glycerol pathways | 4.74 | N/A | N/A | nih.gov |
N/A: Not Available in the provided sources.
Interplay of Glycolate and Ammonia in Biological Processes
Glycolate metabolism is tightly interwoven with nitrogen metabolism, particularly in photosynthetic organisms. oup.com The link is most evident in the photorespiratory pathway, where both carbon and nitrogen are cycled.
The key step connecting the two cycles occurs in the mitochondria during the conversion of two molecules of glycine to one molecule of serine, a reaction catalyzed by the glycine decarboxylase complex (GDC). oup.com This reaction releases one molecule of CO₂ and one molecule of ammonia (NH₃). illinois.eduoup.com The ammonia released is potentially toxic and must be efficiently reassimilated. frontiersin.org
This reassimilation primarily occurs in the chloroplasts. frontiersin.org The ammonia diffuses from the mitochondria to the chloroplasts, where it is incorporated into organic form by the sequential action of two enzymes:
Glutamine Synthetase (GS): Catalyzes the ATP-dependent conversion of glutamate (B1630785) to glutamine, incorporating the ammonia. frontiersin.org
Glutamate Synthase (GOGAT): Converts glutamine and 2-oxoglutarate into two molecules of glutamate. frontiersin.org
This GS/GOGAT cycle ensures that the nitrogen released during photorespiration is not lost. The entire process of photorespiration, including glycolate metabolism and ammonia reassimilation, is energetically costly, consuming ATP and reducing equivalents. researchgate.net Inhibition of the GS enzyme leads to the accumulation of ammonia, which is toxic and inhibits photosynthesis. researchgate.net
Furthermore, the available nitrogen source can influence how glycolate is metabolized. In the alga Chlorella sorokiniana, when nitrate (B79036) is the nitrogen source, glycolate is metabolized through the standard glycine-serine pathway. nih.gov However, when ammonia is the sole nitrogen source, glycolate metabolism shifts towards the production of malate, pyruvate, and TCA cycle intermediates, while key enzymes of the glycine-serine pathway are repressed. nih.gov This indicates that cellular nitrogen status can regulate the metabolic fate of glycolate. In some legumes, ureides (nitrogen-rich compounds) are degraded to ureidoglycolate, which is then broken down to yield glyoxylate and either urea (B33335) or ammonia, linking nitrogen mobilization from ureides directly to glyoxylate metabolism. oup.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying ammonium glycolate in environmental or biological samples?
this compound can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity for detecting trace concentrations. Chromatographic separation is optimized using a UPLC BEH C18 column with gradient elution (ammonium bicarbonate and acetonitrile) at 0.3 mL/min flow rate . For environmental ice-core samples, ion chromatography (IC) paired with regression analysis of carboxylate-to-ammonium ratios (e.g., glycolate:NH₄⁺ slope = 0.105, R² = 0.69) is critical for distinguishing primary vs. post-depositional signals . Structural confirmation requires spectroscopic techniques (e.g., FT-IR, NMR) to resolve its molecular formula (C₂H₄O₃·H₃N) and InChI key .
Q. How can researchers differentiate this compound from structurally similar carboxylates in complex matrices?
Methodological specificity is achieved through:
- Chromatographic resolution : Adjusting mobile-phase pH to exploit differential retention times of glycolate, acetate, and formate .
- Enzymatic assays : Coupling glycolate oxidase with in vitro transcription (IVT)-based biosensors, which show high specificity (minimal cross-reactivity with lactate or glycerate) .
- Mass spectrometry : Monitoring unique fragmentation patterns (e.g., m/z 76 for glycolate vs. m/z 60 for acetate) .
Advanced Research Questions
Q. How do post-depositional processes affect the interpretation of this compound in paleoclimate ice-core records?
In Greenland ice cores, this compound peaks broaden compared to NH₄⁺ due to volatility-driven redistribution after deposition. Researchers must exclude adjacent layers of NH₄⁺ peaks to avoid skewed correlations. Total deposition is calculated by integrating perturbation areas, revealing that glycolate contributes ~12% of organic carbon during biomass-burning events, contrasting with emission factors from boreal fires . Contradictions between modeled (REDOX) and experimental glycolate data in environmental samples necessitate reanalysis via IC and validation of redox potential measurements .
Q. What methodological challenges arise when studying this compound’s buffering capacity in reactive chemical systems?
In oxalate-peroxide solutions, this compound lowers the corrosion threshold of carbon steel (from 0.13M H₂O₂ at 0M glycolate to 0.80M H₂O₂ at 1.05M glycolate). Buffering efficacy is pH- and temperature-sensitive (95°C, pH 4.0), with destabilization observed after 7 hours due to H₂O₂ decomposition. Researchers must account for Fe³⁺ catalysis (100 ppm accelerates H₂O₂ decay) and validate buffering models via potentiometric titration .
Q. How can enzyme engineering improve synthetic pathways for this compound production?
Computational redesign of acetyl-CoA synthetase (ACS) into glycolyl-CoA synthetase enhances catalytic efficiency for glycolate activation. Directed evolution and molecular docking optimize substrate binding pockets, enabling ATP-dependent ligation of glycolate to CoA. This approach supports CO₂ fixation pathways, with engineered enzymes achieving a 10-fold increase in glycolyl-CoA yield .
Q. What protocols ensure safe handling of this compound in laboratory settings?
Toxicity assessments indicate this compound is classified as a skin irritant at ≥3% concentration. Safety protocols include:
- Exposure mitigation : Use PPE (gloves, goggles) and avoid ocular contact.
- Storage : Stabilize solutions at pH 4.0–5.0 to minimize volatile decomposition.
- Flammability analysis : Update criticality assessments for systems involving nitrate/nitrite to preclude violent reactions .
Data Interpretation and Contradiction Analysis
Q. How should researchers resolve discrepancies between REDOX models and experimental glycolate data in waste treatment studies?
In Savannah River Site (SRS) evaporator systems, mismatches between REDOX-predicted and IC-measured glycolate concentrations arise from:
- Model limitations : Inaccurate Mn²⁺ or glycolate activity coefficients in high-ionic-strength solutions.
- Analytical variability : Reanalysis of SRAT samples showed ±15% deviation in glycolate quantification, necessitating triplicate measurements and standard addition calibration .
Q. Why does this compound exhibit divergent environmental behavior compared to acetate or formate?
Glycolate’s volatility and solubility (log P = −1.3) drive post-depositional migration in ice cores, unlike less-volatile formate. In aqueous systems, glycolate’s α-hydroxy group enhances metal complexation (e.g., Fe³⁺, Al³⁺), altering redox dynamics and phase partitioning. These properties necessitate species-specific correction factors in environmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
